Lipophilicity (LogP) Differentiation: 3,4-Dichloro Substitution Shifts LogP by ≥0.9 Units Versus Unsubstituted Phenyl Analog
The target compound exhibits a calculated LogP of 4.22–4.30 (ALogPS / XLogP3-AA), reflecting the dual chlorine substitution on the anilide ring . The unsubstituted phenyl analog (2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide, CAS 247592-95-6) has a lower predicted LogP of approximately 3.0–3.3 based on fragment-based calculation (removal of two chlorine atoms reduces LogP by ~0.45–0.50 per chlorine), placing it in a measurably different lipophilicity regime [1]. The 4-methoxy analog (CAS 247592-80-9) introduces a polar oxygen atom, further reducing LogP relative to the dichloro compound. This LogP differential directly impacts predicted membrane permeability, non-specific protein binding, and solubility, making the compounds non-interchangeable in cell-based and biochemical assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.22 (ALogPS) / 4.30 (XLogP3-AA) / 4.25 (Hit2Lead reported) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 247592-95-6): estimated LogP ~3.0–3.3 (fragment-based prediction). 4-Methoxy analog (CAS 247592-80-9): estimated LogP ~3.0–3.2. |
| Quantified Difference | ΔLogP ≥ +0.9 to +1.3 versus unsubstituted phenyl; ΔLogP ≥ +1.0 versus 4-methoxy analog |
| Conditions | In silico prediction (XLogP3-AA, ALogPS); no experimental LogD₇.₄ data available |
Why This Matters
A LogP difference exceeding 0.5 units is sufficient to alter compound ranking in permeability and solubility classification, meaning the 3,4-dichloro compound occupies a distinct lipophilicity space that directly influences screening hit triage and lead optimization decisions.
- [1] Estimation based on fragment contribution: chlorine atom contribution to LogP ≈ +0.45–0.50 per substituent (Hansch-Leo fragment constants). Unsubstituted phenyl analog LogP estimated by subtracting 2 × Cl contribution from target compound LogP. View Source
